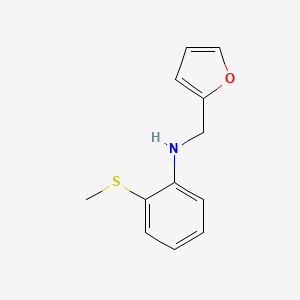n-(Furan-2-ylmethyl)-2-(methylthio)aniline
CAS No.:
Cat. No.: VC17769265
Molecular Formula: C12H13NOS
Molecular Weight: 219.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NOS |
|---|---|
| Molecular Weight | 219.30 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-methylsulfanylaniline |
| Standard InChI | InChI=1S/C12H13NOS/c1-15-12-7-3-2-6-11(12)13-9-10-5-4-8-14-10/h2-8,13H,9H2,1H3 |
| Standard InChI Key | PMXDZFIYKWBMAL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC=C1NCC2=CC=CO2 |
Introduction
Structural Overview and Molecular Characteristics
N-(Furan-2-ylmethyl)-2-(methylthio)aniline (C₁₂H₁₃NOS, molecular weight: 219.30 g/mol) consists of an aniline backbone substituted at the 2-position with a methylthio group and at the nitrogen atom with a furan-2-ylmethyl group. The furan ring introduces π-electron density, while the methylthio group acts as an electron-donating substituent, influencing the compound’s electronic and steric properties.
Key Structural Features:
-
Furan moiety: A five-membered aromatic heterocycle with oxygen, contributing to resonance stabilization and electrophilic substitution reactivity .
-
Methylthio group: A thioether functional group that enhances lipophilicity and participates in sulfur-specific reactions .
-
Aniline core: Provides a primary amine site for further functionalization, such as acylation or alkylation .
Table 1: Physicochemical Properties of N-(Furan-2-ylmethyl)-2-(methylthio)aniline
Synthesis and Preparation Methods
The synthesis of N-(Furan-2-ylmethyl)-2-(methylthio)aniline typically involves multi-step routes, leveraging classic organic transformations.
Primary Synthetic Routes
-
Thiolation of 2-nitroaniline:
-
Step 1: Introduction of the methylthio group via nucleophilic aromatic substitution using sodium thiomethoxide (NaSMe) on 2-nitroaniline.
-
Step 2: Reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst .
-
Step 3: Alkylation of the aniline nitrogen with furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
-
-
Mannich Reaction Approach:
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Thiolation-Reduction | 60–70 | High purity; scalable | Multi-step; requires Pd catalyst |
| Mannich Reaction | 50–55 | Single-step; mild conditions | Lower yield; purification challenges |
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its three functional domains: the furan ring, methylthio group, and aniline core.
Electrophilic Aromatic Substitution (EAS)
-
The methylthio group directs incoming electrophiles to the para position of the aniline ring due to its electron-donating nature. Example: Nitration yields 2-(methylthio)-4-nitro-N-(furan-2-ylmethyl)aniline .
Oxidation Reactions
-
Methylthio group: Oxidized to sulfoxide (R-SO-Me) or sulfone (R-SO₂-Me) using agents like m-CPBA or hydrogen peroxide .
-
Furan ring: Susceptible to ring-opening oxidation with ozone or peroxides to form diketones .
Reductive Modifications
-
Catalytic hydrogenation reduces the furan ring to tetrahydrofuran, altering the compound’s conformational flexibility .
Applications in Scientific Research
Organic Synthesis
-
Serves as a precursor for complex heterocycles (e.g., oxadiazoles, thiazoles) via cycloaddition or condensation reactions .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume